molecular formula C12H14N4O B12907896 2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)- CAS No. 651359-42-1

2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)-

Cat. No.: B12907896
CAS No.: 651359-42-1
M. Wt: 230.27 g/mol
InChI Key: KFBJZFRMCYRXPQ-UHFFFAOYSA-N
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Description

5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like zinc or tin in dilute mineral acid.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methyl groups may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyloxyindole: Shares the benzyloxy group but has an indole ring instead of a pyrimidine ring.

    6-Methylpyrimidine-2,4-diamine: Lacks the benzyloxy group but has a similar pyrimidine core.

Properties

CAS No.

651359-42-1

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

6-methyl-5-phenylmethoxypyrimidine-2,4-diamine

InChI

InChI=1S/C12H14N4O/c1-8-10(11(13)16-12(14)15-8)17-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H4,13,14,15,16)

InChI Key

KFBJZFRMCYRXPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)OCC2=CC=CC=C2

Origin of Product

United States

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